molecular formula C8H7ClO4S B2389665 3-(chlorosulfonyl)-5-methylbenzoic acid CAS No. 191483-49-5

3-(chlorosulfonyl)-5-methylbenzoic acid

Cat. No.: B2389665
CAS No.: 191483-49-5
M. Wt: 234.65
InChI Key: ROAXDYSMBVWWDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(chlorosulfonyl)-5-methylbenzoic acid typically involves the chlorosulfonation of 5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Reaction Setup: 5-methylbenzoic acid is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

    Reaction Completion: The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the crude product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

3-(chlorosulfonyl)-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4).

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to a sulfonic acid group in the presence of water or aqueous base.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

    Hydrolysis Conditions: Water or aqueous base

Major products formed from these reactions include sulfonamide, sulfonate, sulfonothioate, sulfonyl, and sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of 3-(chlorosulfonyl)-5-methylbenzoic acid involves its ability to react with nucleophiles to form sulfonamide or sulfonate derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules .

Properties

IUPAC Name

3-chlorosulfonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAXDYSMBVWWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191483-49-5
Record name 3-(chlorosulfonyl)-5-methylbenzoic acid
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